molecular formula C10H10BrNO2 B13506919 9-Bromo-7-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one

9-Bromo-7-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one

Cat. No.: B13506919
M. Wt: 256.10 g/mol
InChI Key: VFWYKUCJKRGRAE-UHFFFAOYSA-N
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Description

9-Bromo-7-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one is a heterocyclic compound that belongs to the benzoxazepine family. This compound is characterized by a seven-membered ring containing both oxygen and nitrogen atoms, with a bromine atom at the 9th position and a methyl group at the 7th position. Benzoxazepines are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-7-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-bromo-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one with methylating agents to introduce the methyl group at the 7th position . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as potassium carbonate (K2CO3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

9-Bromo-7-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-Bromo-7-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-Bromo-7-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

IUPAC Name

9-bromo-7-methyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one

InChI

InChI=1S/C10H10BrNO2/c1-6-4-7-9(8(11)5-6)14-3-2-12-10(7)13/h4-5H,2-3H2,1H3,(H,12,13)

InChI Key

VFWYKUCJKRGRAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)Br)OCCNC2=O

Origin of Product

United States

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